C12 NBD-Ceramide
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Overview
Description
C12 NBD-Ceramide, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine, is a fluorescent analog of ceramide. It is widely used in biochemical and cell biology research due to its ability to mimic natural ceramides while being easily detectable through fluorescence. The compound has a molecular formula of C36H61N5O6 and a molecular weight of 659.90 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD-Ceramide typically involves the coupling of a fluorescent moiety, 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD), with a ceramide backbone. The process begins with the preparation of NBD-amino-dodecanoic acid, which is then coupled with D-erythro-sphingosine under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
C12 NBD-Ceramide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems.
Common Reagents and Conditions
Hydrolysis: Catalyzed by ceramidases, resulting in the formation of sphingosine and fatty acids.
Oxidation: Involves oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized ceramide derivatives.
Substitution: Typically involves nucleophilic substitution reactions where the NBD group can be replaced or modified
Major Products Formed
Hydrolysis: Sphingosine and fatty acids.
Oxidation: Oxidized ceramide derivatives.
Substitution: Modified ceramide analogs with different functional groups
Scientific Research Applications
C12 NBD-Ceramide is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell biology to investigate ceramide metabolism, signaling pathways, and apoptosis.
Medicine: Utilized in research on neurodegenerative diseases, cancer, and other conditions where ceramide plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents
Mechanism of Action
C12 NBD-Ceramide exerts its effects by mimicking natural ceramides in biological systems. It interacts with various molecular targets, including ceramidases, sphingomyelin synthases, and ceramide kinases. These interactions influence cellular processes such as apoptosis, cell differentiation, and stress responses. The fluorescent NBD group allows for easy tracking and visualization of the compound’s distribution and activity within cells .
Comparison with Similar Compounds
C12 NBD-Ceramide is unique due to its fluorescent properties, which distinguish it from other ceramide analogs. Similar compounds include:
C6 NBD-Ceramide: A shorter-chain analog with similar fluorescent properties.
C12 NBD-Glucosyl Ceramide: A glucosylated derivative used to study glycosphingolipid metabolism.
C12 NBD-Phytosphingosine: A phytosphingosine analog with a fluorescent NBD group
These compounds share similar applications but differ in their specific interactions and effects within biological systems.
Properties
Molecular Formula |
C21H32N6O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C21H32N6O6/c22-21(30)16(14-28)24-18(29)10-8-6-4-2-1-3-5-7-9-13-23-15-11-12-17(27(31)32)20-19(15)25-33-26-20/h11-12,16,23,28H,1-10,13-14H2,(H2,22,30)(H,24,29)/t16-/m0/s1 |
InChI Key |
VEJASPOHDYYWFW-INIZCTEOSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
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